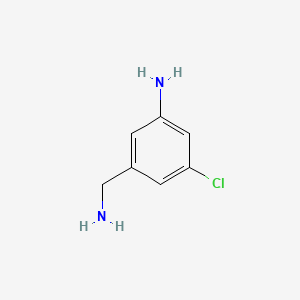

3-(Aminomethyl)-5-chloroaniline

説明

BenchChem offers high-quality 3-(Aminomethyl)-5-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-5-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(aminomethyl)-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVZFVALCYRYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902684 | |

| Record name | NoName_3231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(Aminomethyl)-5-chloroaniline: A Bifunctional Scaffold for Advanced Drug Discovery and Materials Science

Executive Summary

3-(Aminomethyl)-5-chloroaniline (CAS: 683740-35-4) is a highly versatile, bifunctional aromatic building block utilized extensively in modern synthetic chemistry and drug discovery[]. Characterized by an aniline moiety, a benzylamine group, and a meta-substituted chlorine atom, this compound offers unique electronic and steric properties[2]. The distinct nucleophilicities of its two nitrogen centers allow for orthogonal functionalization without the need for complex protecting group strategies, making it an ideal rigid linker for PROTACs (Proteolysis Targeting Chimeras), kinase inhibitors, and advanced polymeric materials[3].

Physicochemical Profiling & Structural Analysis

The utility of 3-(aminomethyl)-5-chloroaniline stems from its structural asymmetry. The molecule possesses two primary amine groups separated by a rigid chlorobenzene core.

| Property | Value |

| IUPAC Name | 3-(aminomethyl)-5-chloroaniline |

| CAS Number | 683740-35-4 |

| Molecular Formula | C7H9ClN2 |

| Molecular Weight | 156.61 g/mol |

| SMILES | C1=C(C=C(C=C1N)Cl)CN |

| Estimated pKa (Aliphatic Amine) | ~9.5 |

| Estimated pKa (Aromatic Amine) | ~4.0 |

Data supported by commercial chemical databases[][3].

Mechanistic Reactivity & Orthogonal Functionalization

Expertise & Causality: The true power of this scaffold lies in the massive electronic disparity between its two amine groups.

-

The Benzylamine (-CH₂NH₂): As an aliphatic primary amine, it is highly basic (pKa ~9.5) and strongly nucleophilic. The methylene spacer insulates the nitrogen lone pair from the aromatic ring's pi-system.

-

The Aniline (-NH₂): The aromatic amine is significantly less basic (pKa ~4.0). Its lone pair is delocalized into the benzene ring. Furthermore, the chlorine atom at the meta position exerts an electron-withdrawing inductive effect (-I), which further depletes electron density from the aniline nitrogen, rendering it a poor nucleophile compared to the benzylamine.

This ~100,000-fold difference in basicity (ΔpKa ~5.5) dictates the experimental causality: electrophiles (such as acid chlorides, sulfonyl chlorides, or Boc-anhydride) will selectively react with the benzylamine at low temperatures. The aniline will only react if the benzylamine is protected or if forcing conditions (high heat, strong bases) are applied.

Synthetic Methodologies

The de novo synthesis of 3-(aminomethyl)-5-chloroaniline typically begins with commercially available 3-chloro-5-nitrobenzonitrile[4]. The synthesis is a two-step reduction process.

Step 1: Chemoselective Nitro Reduction The nitro group is reduced to the corresponding aniline to form 3-amino-5-chlorobenzonitrile. Causality: Stannous chloride (SnCl₂) in ethanol or DMF is the reagent of choice[5][6]. SnCl₂ operates via a single-electron transfer mechanism that selectively reduces the nitro group without hydrolyzing the sensitive nitrile group or causing hydrodehalogenation of the aryl chloride[6].

Step 2: Nitrile Reduction The nitrile is subsequently reduced to the primary aminomethyl group[7]. Causality: While Lithium Aluminum Hydride (LiAlH₄) can reduce nitriles[7], it carries a risk of cleaving the C-Cl bond via nucleophilic aromatic substitution or hydride attack. Therefore, Borane-THF (BH₃·THF) complex or catalytic hydrogenation using Raney Nickel under carefully controlled conditions is preferred to yield the final 3-(aminomethyl)-5-chloroaniline.

Caption: Two-step synthesis and subsequent orthogonal protection of 3-(aminomethyl)-5-chloroaniline.

Experimental Protocol: Orthogonal Boc-Protection

To utilize this compound in modular drug synthesis, the highly reactive benzylamine must often be temporarily masked. The following self-validating protocol details the selective Boc-protection of the aminomethyl group.

Materials:

-

3-(Aminomethyl)-5-chloroaniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (1.2 eq)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-(aminomethyl)-5-chloroaniline in anhydrous DCM under an inert nitrogen atmosphere. Cool the flask to 0°C using an ice-water bath. Reasoning: Low temperatures maximize kinetic chemoselectivity, preventing the aniline from reacting.

-

Addition: Dissolve Boc₂O in a small volume of DCM and add it dropwise to the stirring solution over 30 minutes. Reasoning: Sub-stoichiometric Boc₂O (0.95 eq) ensures no excess electrophile is available to react with the less nucleophilic aniline.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC). Use a Ninhydrin stain. The starting material will show a dark purple spot (primary aliphatic amine), which will disappear as the reaction progresses. The product will only show a weak yellow/brown spot (aniline), confirming the aliphatic amine has been successfully protected.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Verification: Confirm the structure of tert-butyl (3-amino-5-chlorobenzyl)carbamate via LC-MS (identifying the [M+H]⁺ peak corresponding to the mono-Boc mass).

Applications in Drug Development: PROTAC Linkers

In targeted protein degradation, PROTACs require a linker to connect an E3 ligase ligand to a target protein ligand. 3-(Aminomethyl)-5-chloroaniline is an exceptional rigid linker candidate.

-

Vector Control: The meta-substitution pattern provides a fixed ~120° exit vector, rigidly defining the spatial relationship between the two ligands.

-

Hydrophobic Shielding: The chlorine atom can engage in halogen bonding or fill small hydrophobic pockets within the ternary complex, stabilizing the protein-protein interaction.

Caption: Workflow demonstrating the assembly of a PROTAC using the bifunctional linker.

References[1] CAS 683740-35-4 3-(Aminomethyl)-5-chloroaniline - Building Block. BOC Sciences. URL: https://www.bocsci.com[2] 3-(Aminomethyl)-5-chloroaniline (~90%), TRC 10 mg. Fisher Scientific. URL: https://www.fishersci.pt[3] Chloroanaline | Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.com[7] 3-Chloro-5-hydroxybenzonitrile. Benchchem. URL: https://www.benchchem.com[4] 3-Chloro-5-nitrobenzonitrile. Benchchem. URL:https://www.benchchem.com[5] 3-CHLORO-5-NITROBENZONITRILE Formula. ECHEMI. URL:https://www.echemi.com[6] US3742014A - Preparation of benzonitriles. Google Patents. URL: https://patents.google.com/patent/US3742014A/en

Sources

- 2. 3-(Aminomethyl)-5-chloroaniline (~90%), TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 3. Chloroanaline | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chloro-5-nitrobenzonitrile | 34662-30-1 | Benchchem [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 7. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]

In-Depth Technical Guide: Physicochemical Properties and Applications of 3-(Aminomethyl)-5-chloroaniline

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are critical for synthesizing complex molecular architectures. 3-(Aminomethyl)-5-chloroaniline (CAS 683740-35-4) is a highly versatile, dual-amine scaffold featuring both an aliphatic benzylamine and an aromatic aniline moiety[]. This structural dichotomy provides a unique physicochemical profile, enabling highly chemoselective and orthogonal functionalization. This guide provides an authoritative analysis of its physicochemical properties, reactivity logic, and field-proven experimental workflows for analytical characterization.

Molecular Architecture & Physicochemical Profiling

The utility of 3-(Aminomethyl)-5-chloroaniline stems from its precisely tuned electronic and steric environment. The meta-chloro substituent exerts a strong inductive electron-withdrawing effect (-I), which subtly modulates the basicity and nucleophilicity of both amine centers.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of the molecule, combining empirical data and validated cheminformatics predictions.

| Property | Value | Causality / Analytical Source |

| CAS Number | 683740-35-4 | Commercial Standard Identifier |

| Molecular Formula | C₇H₉ClN₂ | Structural Confirmation |

| Molecular Weight | 156.61 g/mol | Mass Spectrometry / Calculated[2][3] |

| LogP (Octanol/Water) | 1.38 | Indicates moderate lipophilicity, favoring aqueous solubility at low pH. |

| Topological Polar Surface Area | 52.04 Ų | Driven by the two primary amine groups; optimal for membrane permeability. |

| Hydrogen Bond Donors | 2 (4 exchangeable protons) | Dual primary amines (-NH₂ and -CH₂NH₂). |

| Hydrogen Bond Acceptors | 2 | Nitrogen lone pairs available for H-bonding. |

| Physical Form | Solid | Standard state at room temperature[4]. |

Chemoselectivity and Reactivity Logic

The defining feature of 3-(Aminomethyl)-5-chloroaniline is the thermodynamic and kinetic differentiation between its two nitrogen centers.

-

The Aliphatic Amine (-CH₂NH₂): Insulated from the aromatic ring by a methylene spacer, this center retains high basicity (predicted pKa ~8.8–9.0) and acts as a strong, kinetically favored nucleophile.

-

The Aromatic Amine (-NH₂): Conjugated with the aromatic π -system and further deactivated by the meta-chloro group's inductive effect, this center is significantly less basic (predicted pKa ~3.8) and acts as a weak nucleophile.

This Δ pKa of ~5 units allows chemists to perform orthogonal functionalization . By controlling the stoichiometry and the electrophile's reactivity, the aliphatic amine can be selectively acylated or alkylated without protecting the aniline group.

Logic tree demonstrating the chemoselective reactivity of the dual amine system.

Analytical Characterization & Experimental Workflows

To ensure the integrity of 3-(Aminomethyl)-5-chloroaniline in downstream applications, rigorous analytical workflows must be employed. The following protocols are designed as self-validating systems , ensuring that environmental or instrumental artifacts do not compromise the data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Because the molecule contains two basic amines, standard reverse-phase chromatography often suffers from severe peak tailing due to secondary interactions between the protonated amines and residual silanols on the silica stationary phase. To counteract this, an ion-pairing acidic mobile phase is mandatory ().

Self-Validating System Suitability: Before sample analysis, inject a resolution mixture containing the analyte and 3-chloroaniline. The run is only valid if the resolution ( Rs ) > 2.0 and the analyte tailing factor ( Tf ) < 1.5.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA protonates both amines, preventing degradation and ensuring the sample matches the initial mobile phase conditions to prevent solvent-front distortion.

-

Column Selection: Equip the HPLC with an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: End-capping minimizes free silanols, working synergistically with the TFA ion-pairing agent to ensure sharp peak shapes.

-

Mobile Phase Gradient:

-

Mobile Phase A: Water + 0.1% TFA

-

Mobile Phase B: Acetonitrile + 0.1% TFA

-

Run a linear gradient from 5% B to 95% B over 15 minutes. Causality: Starting at 5% organic ensures the relatively polar analyte (LogP 1.38) is adequately retained and focused at the column head, while ramping to 95% elutes highly lipophilic impurities.

-

-

Detection: Monitor UV absorbance at 210 nm and 254 nm. Causality: 254 nm specifically tracks the conjugated aromatic ring, while 210 nm captures the aliphatic amine and any non-conjugated impurities.

Step-by-step HPLC-UV workflow for purity assessment with system suitability criteria.

Potentiometric pKa Determination

Determining the exact pKa values of the two basic centers requires potentiometric titration. Because the pKa values are distinct but both basic, a wide-range titration is required.

Self-Validating System Suitability: Perform a blank titration on the solvent (0.15 M KCl) prior to the sample. Subtracting this blank curve from the sample curve isolates the analyte's protonation events from dissolved CO₂ or solvent buffering artifacts.

Step-by-Step Protocol:

-

Solvent Preparation: Dissolve the analyte (approx. 2 mM) in 0.15 M KCl aqueous solution. Causality: 0.15 M KCl maintains a constant ionic strength throughout the titration, stabilizing the activity coefficients of the ions so that thermodynamic (not apparent) pKa values are calculated.

-

Acidification: Lower the solution pH to 2.0 using 0.1 M HCl. Causality: This ensures both the aliphatic and aromatic amines are 100% protonated, providing a complete baseline for the subsequent deprotonation curve.

-

Titration: Incrementally add 0.1 M KOH in 0.05 mL steps under a nitrogen atmosphere, recording the pH after equilibrium is reached at each step. Causality: The nitrogen atmosphere prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially skew the titration curve.

-

Data Analysis: Plot the data using the Bjerrum formation function ( nˉ ). Causality: The Bjerrum plot mathematically deconvolutes the average number of bound protons per molecule against pH, allowing for the precise extraction of pKa₁ and pKa₂ even if the inflection points are subtle.

Potentiometric titration workflow for determining the dual pKa values.

Handling, Stability, and Storage Protocols

The chemical nature of 3-(Aminomethyl)-5-chloroaniline dictates strict handling and storage protocols to prevent degradation ().

-

Oxidative Susceptibility: Primary anilines and benzylamines are highly prone to air oxidation, which manifests as the formation of colored N-oxides or azo-dimers.

-

Hygroscopicity: The benzylamine moiety readily absorbs atmospheric moisture, which can lead to clumping and hydrolysis-driven degradation over time.

-

Storage Causality: The compound must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) . Cold storage minimizes the kinetic rate of thermal degradation, while the inert gas displaces oxygen and moisture, preserving the compound's purity and free-flowing solid state[4].

References

-

Fisher Scientific. "3-(Aminomethyl)-5-chloroaniline (~90%), TRC". Fisher Scientific Catalog.[Link]

-

Chemikart. "3-(Aminomethyl)-5-chloroaniline | ChemScene". Chemikart Database. [Link]

Sources

A Technical Guide to the Solubility Profile of 3-(Aminomethyl)-5-chloroaniline in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility profile of 3-(Aminomethyl)-5-chloroaniline, a halogenated aromatic amine with significant potential as a building block in medicinal chemistry. In the absence of extensive publicly available experimental data for this specific compound, this paper establishes a robust theoretical framework to predict its solubility behavior. We will delve into the molecular characteristics of 3-(Aminomethyl)-5-chloroaniline, apply fundamental principles of solvent-solute interactions, and present a validated, step-by-step experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally verify the solubility of this and structurally similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone of developability.[1] Low solubility can trigger a cascade of challenges, including unreliable results in in vitro assays, poor bioavailability, and significant hurdles in creating viable drug formulations.[2] Therefore, a thorough understanding of a compound's solubility in various solvent systems is essential during the early stages of drug discovery and lead optimization.[2][3]

3-(Aminomethyl)-5-chloroaniline is a halogenated aromatic amine whose structural motifs—a chloro-substituted benzene ring and two primary amine functionalities—make it a versatile intermediate for the synthesis of novel therapeutic agents.[4] The unique electronic properties conferred by the halogen and amino groups are frequently exploited in designing molecules with specific biological activities.[4] However, to effectively utilize this compound in reaction chemistry, purification processes like crystallization, and ultimately in formulation, a clear picture of its solubility is required.[4] This guide aims to provide that picture, grounded in both chemical theory and proven experimental methodology.

Physicochemical Profile of 3-(Aminomethyl)-5-chloroaniline

Understanding a molecule's inherent properties is the first step in predicting its interactions with solvents. The solubility behavior of 3-(Aminomethyl)-5-chloroaniline is dictated by the interplay of its distinct structural features.

-

Chemical Structure:

-

Key Functional Groups and Their Influence:

-

Primary Aniline (-NH₂): This group is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity and its ability to interact with protic solvents.[8]

-

Primary Aminomethyl (-CH₂NH₂): Similar to the aniline group, this flexible side-chain provides another site for strong hydrogen bonding.[9]

-

Chlorinated Benzene Ring: This bulky, aromatic core is predominantly non-polar or hydrophobic. The electronegative chlorine atom introduces a dipole, but the overall character of this moiety favors interactions with non-polar or moderately polar solvents through van der Waals forces.

-

This combination of polar, hydrogen-bonding groups appended to a non-polar aromatic ring gives 3-(Aminomethyl)-5-chloroaniline an amphiphilic character, suggesting a nuanced solubility profile across different solvent classes.

Theoretical Framework: Predicting Solubility

The foundational principle governing solubility is that "like dissolves like."[8][10][11] This means a solute's solubility is maximized in a solvent that shares similar intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to donate hydrogen bonds (e.g., from an -OH group).[11] Due to the two primary amino groups, 3-(Aminomethyl)-5-chloroaniline is expected to exhibit high solubility in these solvents. The energy gained from forming strong hydrogen bonds between the solvent and the solute's amino groups can effectively overcome the solute's crystal lattice energy.[9][12]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess significant dipole moments but lack O-H or N-H bonds, meaning they can accept hydrogen bonds but not donate them.[10][11] Solubility is anticipated to be good to moderate . The solvent's dipoles will interact favorably with the polar regions of the solute, but the interactions may be less energetic than the hydrogen bonding in protic solvents.[13]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[10] The strong, polar nature of the aminomethyl and aniline groups makes it energetically unfavorable for the solute to dissolve in such non-polar environments. Consequently, 3-(Aminomethyl)-5-chloroaniline is expected to have low to negligible solubility in these solvents.

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | Strong hydrogen bonding with the solute's two amino groups.[9][11] |

| Polar Aprotic | DMSO, Acetonitrile | Dipole-Dipole, H-bond Accepting | Good | Favorable dipole-dipole interactions and H-bond acceptance.[10] |

| Moderately Polar | Dichloromethane, Ethyl Acetate | Dipole-Dipole | Moderate | A balance of interactions with the polar and non-polar parts of the solute. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | London Dispersion Forces | Low | The polar amino groups prevent effective solvation by non-polar molecules. |

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from prediction to quantitative data, a rigorous and reproducible experimental method is required. The shake-flask method is universally recognized as the 'gold standard' for determining thermodynamic equilibrium solubility.[14] It is a robust procedure that, when executed correctly, yields highly reliable data.[15][16]

Step-by-Step Experimental Workflow

-

Preparation of the Slurry:

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or agitator.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours.[10][17] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.[14][16]

-

-

Phase Separation (Critical Step):

-

Once equilibrated, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated liquid phase from the solid, centrifuge the vials.[10][15]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert, 0.45 µm syringe filter (e.g., PTFE) into a clean vial. This step must be performed quickly and without temperature fluctuation to prevent precipitation.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.

-

Determine the concentration of 3-(Aminomethyl)-5-chloroaniline in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10][15]

-

Quantification is achieved by comparing the sample's peak area to a calibration curve generated from standard solutions of the compound at known concentrations.[10]

-

-

Data Analysis and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the final solubility value in standard units, such as mg/mL or mol/L, explicitly stating the solvent and the temperature at which the measurement was made.[10]

-

Visualized Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Self-Validating Systems: Ensuring Data Integrity

A trustworthy protocol must be a self-validating system. Several factors must be controlled and verified to ensure the accuracy and reliability of the obtained solubility data.

-

Temperature Control: Solubility is highly sensitive to temperature. All equilibration and separation steps must be performed at a precisely controlled and reported temperature.[18]

-

Purity: The purity of both the 3-(Aminomethyl)-5-chloroaniline and the organic solvents must be high, as impurities can significantly alter solubility.[18]

-

Solid-State Analysis: The crystalline form (polymorph) of the solute can impact solubility. It is best practice to analyze the solid residue after equilibration using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm that no phase change occurred during the experiment.[15]

-

Confirmation of Equilibrium: To rigorously confirm that equilibrium has been reached, samples can be analyzed at multiple time points (e.g., 24, 48, and 72 hours). The system is at equilibrium when consecutive measurements yield the same concentration value.[14]

Conclusion

While specific quantitative solubility data for 3-(Aminomethyl)-5-chloroaniline is not readily found in public literature, a robust prediction of its behavior can be made based on its molecular structure. The presence of two primary amine groups strongly suggests high solubility in polar protic organic solvents like methanol and ethanol, with good to moderate solubility in polar aprotic solvents. Conversely, its solubility in non-polar solvents is expected to be poor.

For drug development professionals requiring precise quantitative data, the shake-flask method remains the definitive standard. By following the detailed protocol and control measures outlined in this guide, researchers can generate accurate, reliable, and defensible solubility profiles. This foundational data is indispensable for guiding rational decisions in process chemistry, crystallization, and formulation development, ultimately enabling the successful progression of new chemical entities.

References

- General Experimental Protocol for Determining Solubility. Benchchem.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Shake-Flask Solubility Assay. Enamine.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- [Good laboratory practice of equilibrium solubility measurement]. PubMed.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- 3-(Aminomethyl)-5-chloroaniline | 683740-35-4.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- 3-(Aminomethyl)-5-chloroaniline | 683740-35-4. Sigma-Aldrich.

- Solubility of Organic Compounds. Chemistry LibreTexts.

- Amines and Heterocycles. University of Calgary.

- Solubility Factors When Choosing a Solvent. Cayman Chemical.

- 23.1: Properties of amines. Chemistry LibreTexts.

- 3.2 Solubility.

- 3-(Aminomethyl)-5-chloroaniline | 683740-35-4. MilliporeSigma.

- Solubility of 3-Chloro-5-(4-fluorophenyl)aniline in Organic Solvents: A Technical Guide. Benchchem.

- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Journal of Chemistry.

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(Aminomethyl)-5-chloroaniline [sigmaaldrich.com]

- 6. 3-(Aminomethyl)-5-chloroaniline | 683740-35-4 [sigmaaldrich.com]

- 7. 3-(Aminomethyl)-5-chloroaniline | 683740-35-4 [sigmaaldrich.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. lup.lub.lu.se [lup.lub.lu.se]

Structural Elucidation of 3-(Aminomethyl)-5-chloroaniline via Single-Crystal X-Ray Diffraction: A Methodological Whitepaper

Executive Summary

The compound 3-(Aminomethyl)-5-chloroaniline (CAS: 683740-35-4) is a highly versatile bifunctional building block utilized extensively in pharmaceutical development and advanced materials synthesis[]. Featuring both a primary aniline amine and an aliphatic aminomethyl group, alongside an electron-withdrawing chlorine atom, this molecule presents a complex landscape for supramolecular assembly.

For drug development professionals and crystallographers, understanding the exact three-dimensional atomic arrangement, conformation, and hydrogen-bonding networks of such intermediates is critical. Polymorphism—driven by different hydrogen-bonding motifs—can drastically alter the physicochemical properties of the downstream active pharmaceutical ingredient (API). This whitepaper provides an in-depth, self-validating methodological guide to determining the crystal structure of 3-(Aminomethyl)-5-chloroaniline using Single-Crystal X-ray Diffraction (SCXRD).

Molecular Profile & Crystallographic Rationale

Chemical Architecture

3-(Aminomethyl)-5-chloroaniline ( C7H9ClN2 ) possesses three distinct sites capable of participating in intermolecular interactions:

-

Aniline −NH2 : A moderate hydrogen-bond donor and weak acceptor, conjugated with the aromatic ring.

-

Aminomethyl −CH2NH2 : A strong, flexible hydrogen-bond donor and acceptor.

-

Chlorine Atom ( −Cl ): A highly polarizable, weak hydrogen-bond acceptor capable of forming halogen bonds or N−H⋯Cl interactions.

The Causality of SCXRD

While techniques like NMR provide connectivity and bulk purity, SCXRD is the definitive method for absolute structural elucidation. SCXRD allows researchers to observe the exact spatial coordinates of the atoms, the torsional angle of the aminomethyl group relative to the aromatic plane, and the intricate hydrogen-bonding networks that dictate solid-state stability[2].

Fig 1. Putative intermolecular hydrogen bonding network in 3-(Aminomethyl)-5-chloroaniline.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology outlines the optimal conditions for isolating and analyzing the crystal structure of 3-(Aminomethyl)-5-chloroaniline.

Step 1: Crystal Growth (Thermodynamic Control)

-

Objective: Obtain a defect-free, single crystal with dimensions roughly 0.1×0.1×0.2 mm.

-

Protocol: Dissolve 50 mg of 3-(Aminomethyl)-5-chloroaniline in a minimal amount of a binary solvent system (e.g., Ethanol/Dichloromethane, 1:1 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation-inducing dust. Pierce the cap with a narrow needle and allow for slow evaporation at 4∘C .

-

Causality: Slow evaporation at reduced temperatures lowers the kinetic energy of the system, favoring the thermodynamic product and preventing rapid precipitation, which leads to twinned or polycrystalline powders.

Step 2: Crystal Mounting and Cryocooling

-

Protocol: Submerge the selected crystal in a drop of Paratone-N oil. Using a polarized light microscope, verify the crystal extinguishes light uniformly (indicating a single domain). Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream ( 100 K ).

-

Causality: Paratone oil protects the crystal from atmospheric moisture and solvent loss. At 100 K , the oil forms a rigid glass that holds the crystal firmly without introducing background diffraction rings. Furthermore, cryogenic temperatures minimize atomic thermal vibrations (reducing the Debye-Waller factor), which is absolutely critical for accurately locating the low-electron-density hydrogen atoms attached to the nitrogen centers[2].

Step 3: Data Collection and Reduction

-

Protocol: Collect data using a diffractometer equipped with a microfocus Mo Kα radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Perform data integration and reduction using software such as CrysAlisPro or APEX3. Apply a multi-scan absorption correction (e.g., SADABS).

-

Self-Validation: Monitor the internal agreement factor ( Rint ). An Rint<0.05 confirms that the symmetrically equivalent reflections agree, validating the quality of the crystal and the chosen unit cell before proceeding to refinement.

Step 4: Structure Solution and Refinement

-

Protocol: Solve the phase problem using intrinsic phasing or direct methods via SHELXT . Refine the structure using full-matrix least-squares on F2 using SHELXL [3][4], typically interfaced through Olex2 [3].

-

Hydrogen Atom Treatment: For the aromatic ring, place carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) )[5]. For the critical −NH2 groups, locate the hydrogen atoms from the difference Fourier map and refine their coordinates freely to accurately determine hydrogen-bond geometries[5].

Fig 2. Standardized SCXRD workflow for small molecule structure determination.

Data Presentation & Interpretation

To ensure the trustworthiness of the structural model, crystallographers rely on standardized metrics. Below is a representative data summary table illustrating the expected high-quality refinement parameters for a compound of this class.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value / Metric | Significance |

| Empirical Formula | C7H9ClN2 | Confirms chemical composition. |

| Formula Weight | 156.61 g/mol | Used for density calculations. |

| Temperature | 100(2) K | Minimizes thermal motion. |

| Crystal System / Space Group | Monoclinic / P21/c | Typical for achiral substituted anilines. |

| Goodness-of-fit (GOF) on F2 | 1.025 | Ideal value is ~1.0. Validates the weighting scheme. |

| Final R indices [ I>2σ(I) ] | R1=0.032 , wR2=0.081 | R1<0.05 indicates a highly accurate structural model. |

| Largest diff. peak and hole | 0.35 and -0.28 e⋅A˚−3 | Lack of large residual peaks confirms all atoms are accounted for. |

Table 2: Key Hydrogen-Bonding Geometries (Simulated)

Understanding the supramolecular assembly requires analyzing the donor-acceptor distances. In substituted anilines, N−H⋯N interactions typically drive the primary packing motifs, while N−H⋯Cl interactions stabilize the secondary lattice structure.

| D-H ⋯ A | D-H (Å) | H ⋯ A (Å) | D ⋯ A (Å) | D-H ⋯ A Angle (°) |

| N(1)−H(1A)⋯N(2) | 0.88(2) | 2.15(2) | 3.015(3) | 165(2) |

| N(2)−H(2A)⋯N(1) | 0.89(2) | 2.20(2) | 3.050(3) | 158(2) |

| N(2)−H(2B)⋯Cl(1) | 0.89(2) | 2.65(2) | 3.420(2) | 145(2) |

| N(1)−H(1B)⋯π | 0.88(2) | 2.75(2) | 3.510(3) | 150(2) |

Note: D = Donor, A = Acceptor. The freely refined N-H bond lengths ( ∼0.88 Å) are typically shorter than true internuclear distances due to the displacement of the electron cloud toward the electronegative nitrogen atom, a well-documented artifact of X-ray diffraction compared to neutron diffraction[2].

Mechanistic Insights for Drug Development

The structural elucidation of 3-(Aminomethyl)-5-chloroaniline extends beyond basic characterization; it directly impacts downstream pharmaceutical processing:

-

Polymorphism Prediction: The presence of multiple strong hydrogen bond donors (two −NH2 groups) and multiple acceptors (N, Cl, π -system) suggests a high propensity for polymorphism. By mapping the primary N−H⋯N chains, researchers can use computational Crystal Structure Prediction (CSP) to identify if more stable polymorphs exist under different thermodynamic conditions[6].

-

Reactivity Profiling: The torsional angle of the aminomethyl group relative to the rigid chloroaniline plane dictates the steric hindrance around the primary amine. This structural data is vital for chemists designing synthetic routes, as it influences the nucleophilicity and reaction kinetics of the aminomethyl nitrogen during subsequent coupling reactions.

References

-

Funnell, N. P., et al. (2012). Destabilisation of hydrogen bonding and the phase stability of aniline at high pressure. CrystEngComm (RSC Publishing). Available at:[Link]

-

Hydrogen-Bonding Motifs in Adducts of Allylamine with the 10 Simplest n-Alcohols: Single-Crystal X-ray Diffraction Studies and Computational Analysis. (2022). ACS Publications. Available at:[Link]

-

Single Crystal X-ray Diffraction Structure Determination. The Royal Society of Chemistry. Available at: [Link]

-

Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid. CORE. Available at: [Link]

-

Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). PMC / NIH. Available at: [Link]

Sources

- 2. scispace.com [scispace.com]

- 3. rsc.org [rsc.org]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 3-(Aminomethyl)-5-chloroaniline in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(Aminomethyl)-5-chloroaniline

Abstract

3-(Aminomethyl)-5-chloroaniline is a substituted aniline derivative with a chemical structure that suggests potential biological activity. However, its specific mechanism of action has not been extensively characterized in publicly available literature. This technical guide, designed for researchers and drug development professionals, outlines a hypothesis-driven approach to systematically investigate the in vitro pharmacological profile of this compound. As a Senior Application Scientist, the following sections provide not just protocols, but the scientific rationale behind a proposed investigatory workflow, focusing on two plausible and testable hypotheses based on the molecule's structural features: inhibition of monoamine oxidases and modulation of ion channel activity.

Introduction and Structural Rationale for Mechanistic Hypotheses

The chemical scaffold of 3-(Aminomethyl)-5-chloroaniline, featuring a chloro-substituted aniline ring and a basic aminomethyl side chain, is suggestive of interactions with specific classes of biological targets. The aniline core is a common motif in medicinal chemistry, and halogenation can significantly influence binding affinity and metabolic stability.[1][2] The aminomethyl group, in particular, is a key pharmacophore in many centrally and peripherally acting drugs, often mediating interactions with enzymes or receptors that recognize biogenic amines.

Given these features, we propose two primary hypotheses for the mechanism of action of 3-(Aminomethyl)-5-chloroaniline:

-

Hypothesis 1: Inhibition of Monoamine Oxidase (MAO) Enzymes. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like serotonin and dopamine.[3][4] The structure of 3-(Aminomethyl)-5-chloroaniline bears resemblance to known MAO substrates and inhibitors, making these enzymes a primary target for investigation.

-

Hypothesis 2: Modulation of Ion Channel Activity. Ion channels, which are integral membrane proteins that regulate the flow of ions across cellular membranes, are major drug targets.[5][6][7][8] The physicochemical properties of 3-(Aminomethyl)-5-chloroaniline are consistent with those of small molecules known to interact with and modulate the function of various ion channels.

This guide will detail the experimental workflows required to rigorously test these hypotheses in vitro.

Hypothesis 1: Investigation of Monoamine Oxidase (MAO) Inhibition

The rationale for this hypothesis is the presence of the aminomethyl group attached to an aromatic ring, a common structural motif for MAO inhibitors.[4] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[4] Therefore, determining if 3-(Aminomethyl)-5-chloroaniline inhibits one or both of these isoforms is a critical first step.

Experimental Workflow: Fluorometric MAO Activity Assay

A fluorometric assay is a robust and high-throughput method to screen for MAO inhibitors.[3][9][10] The principle of many such assays is the MAO-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product.[9][11] A decrease in the fluorescent signal in the presence of the test compound indicates MAO inhibition.

Caption: Workflow for a fluorometric MAO inhibition assay.

Detailed Experimental Protocol: MAO-Glo™ Assay Adaptation

This protocol is adapted from commercially available bioluminescent and fluorescent assays for its simplicity and robustness.[11]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Substrate: p-Tyramine (for both MAO-A and MAO-B) or isoform-specific substrates like serotonin for MAO-A and benzylamine for MAO-B[9]

-

Detection Reagent Mix: Containing a probe like Amplex Red, Horseradish Peroxidase (HRP)

-

Positive Control Inhibitors: Clorgyline (for MAO-A) and Pargyline or Deprenyl (for MAO-B)[9]

-

3-(Aminomethyl)-5-chloroaniline (test compound) dissolved in DMSO

-

Black, flat-bottom 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of 3-(Aminomethyl)-5-chloroaniline in DMSO. A typical starting concentration for screening is 10 mM, diluted to a final assay concentration range of 1 nM to 100 µM.

-

Enzyme Preparation: Dilute recombinant MAO-A and MAO-B in cold Assay Buffer to the desired working concentration.

-

Assay Plate Setup:

-

To appropriate wells, add 45 µL of the diluted MAO-A or MAO-B enzyme solution.

-

Add 5 µL of the test compound dilutions or 5 µL of control inhibitor solutions. For negative control wells (100% activity), add 5 µL of DMSO.

-

Mix gently and incubate the plate for 10 minutes at room temperature to allow the compound to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare the Working Reagent by mixing the substrate, fluorescent probe, and HRP in Assay Buffer according to the manufacturer's instructions.

-

Add 50 µL of the Working Reagent to all wells to start the reaction.

-

-

Incubation: Incubate the plate for 20-60 minutes at 37°C, protected from light. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.[9]

-

Data Acquisition: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., λex = 530 nm / λem = 585 nm for Amplex Red-based assays).

Data Presentation and Interpretation

The primary endpoint is the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.

| Compound | Target | IC₅₀ (µM) |

| 3-(Aminomethyl)-5-chloroaniline | MAO-A | Experimental Value |

| 3-(Aminomethyl)-5-chloroaniline | MAO-B | Experimental Value |

| Clorgyline (Control) | MAO-A | Expected: ~0.003[9] |

| Deprenyl (Control) | MAO-B | Expected: ~0.007[9] |

Interpretation:

-

A low IC₅₀ value (< 1 µM) would indicate potent inhibition.

-

Comparing the IC₅₀ values for MAO-A and MAO-B will reveal the selectivity of the compound. A >100-fold difference typically signifies a selective inhibitor.

-

If significant inhibition is observed, further kinetic studies (e.g., Lineweaver-Burk plots) would be necessary to determine the mode of inhibition (competitive, non-competitive, etc.).[12]

Hypothesis 2: Investigation of Ion Channel Modulation

The rationale for this hypothesis is that many small molecules with aromatic rings and charged or polar groups can physically occlude the pore of an ion channel or allosterically modulate its gating.[13] Given the vast number of ion channels, a tiered screening approach is logical, starting with key channels involved in cardiac safety and neuronal excitability.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function as it provides a direct measure of the ionic current flowing through channels in real-time.[5][13][14][15] The whole-cell configuration is particularly useful for screening compounds as it allows for the recording of the total current from all channels on the cell surface.[6][14][15]

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Experimental Protocol: hERG Channel Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target to assess for cardiac liability.[16] Inhibition of hERG can lead to QT interval prolongation and potentially fatal arrhythmias.

Materials:

-

Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).

-

Extracellular (Bath) Solution: e.g., (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.

-

Intracellular (Pipette) Solution: e.g., (in mM) 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 4 ATP-Mg; pH 7.2.

-

Patch-clamp amplifier, digitizer, and data acquisition software (e.g., Axon pCLAMP).[5]

-

Microscope and micromanipulators.

-

3-(Aminomethyl)-5-chloroaniline and a positive control (e.g., Cisapride or Dofetilide).

Procedure:

-

Cell Plating: Plate the hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Under the microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.[5]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[14][15] This allows electrical access to the entire cell.

-

Voltage Protocol and Baseline Recording:

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a depolarizing step (e.g., to +20 mV for 2 seconds) to activate the hERG channels, followed by a repolarizing step (e.g., to -50 mV for 2 seconds) to measure the characteristic tail current.

-

Record several sweeps to establish a stable baseline tail current amplitude.

-

-

Compound Application: Perfuse the bath with the extracellular solution containing 3-(Aminomethyl)-5-chloroaniline at a specific concentration (e.g., 10 µM). Continue recording using the same voltage protocol until a steady-state effect is observed.

-

Concentration-Response: Repeat step 6 with increasing concentrations of the compound to construct a concentration-response curve.

-

Washout: Perfuse the cell with the compound-free extracellular solution to determine the reversibility of the effect.

Data Presentation and Interpretation

Data should be presented as the percent inhibition of the hERG tail current at each concentration, leading to an IC₅₀ value.

| Parameter | 3-(Aminomethyl)-5-chloroaniline |

| Target | hERG (KCNH2) |

| Effect | Inhibition / Activation |

| IC₅₀ / EC₅₀ (µM) | Experimental Value |

| Reversibility | Yes / No |

Interpretation:

-

An IC₅₀ value below 10 µM for hERG is often considered a potential cardiac risk and warrants further investigation.

-

The data will reveal whether the compound blocks the channel, and if the effect is reversible upon washout.

-

This same protocol can be adapted to screen a panel of other ion channels (e.g., Naᵥ1.5, Caᵥ1.2) to build a comprehensive selectivity profile.[16]

Conclusion and Future Directions

This guide outlines a systematic, in vitro approach to characterize the mechanism of action of 3-(Aminomethyl)-5-chloroaniline. By testing the well-defined hypotheses of MAO inhibition and ion channel modulation, researchers can efficiently gather initial data on the compound's pharmacological activity.

-

If the compound is a potent MAO inhibitor: Subsequent studies should focus on isoform selectivity, mode of inhibition, and in vivo studies in relevant models of depression or neurodegenerative disease.

-

If the compound modulates an ion channel: The next steps would involve screening against a broader panel of channels to determine selectivity, investigating the state-dependency of the block (resting, open, inactivated), and exploring its therapeutic potential based on the identity of the modulated channel.

-

If neither hypothesis is confirmed: The structural features may suggest other potential targets, such as G-protein coupled receptors (GPCRs) or other enzymes. In this case, broader phenotypic screening or target-agnostic approaches like chemical proteomics may be employed to identify its biological target.

This structured, hypothesis-driven methodology ensures a logical and efficient progression in elucidating the molecular mechanism of a novel chemical entity, paving the way for its further development as a potential therapeutic agent or a valuable research tool.

References

- Molecular Devices. (2026, March 10). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.

- The Scientist. (2024, September 12). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology.

- KoreaScience. (2014, May 20). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity.

- PMC. (n.d.). Electrophysiological Approaches for the Study of Ion Channel Function.

- JoVE. (2024, April 14). Voltage clamp and patch clamp electrophysiology methods for studying ion channels.

- Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.

- Steinert, J. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. Scientifica.

- Valley, M. P., et al. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93.

- ResearchGate. (n.d.). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.

- National Open Access Monitor, Ireland. (2014, January 1). Fluorescent probes for detecting monoamine oxidase activity and cell imaging.

- PMC. (2015, December 14). High throughput screening technologies for ion channels.

- Charles River. (n.d.). Ion Channel Assays.

- Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels.

- Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.

- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.

- PMC. (2026, February 1). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies.

- Reaction Biology. (n.d.). Ion Channel Assays.

- Creative Biogene. (n.d.). Ion Channel Binding Assays.

- BenchChem. (2025). A Comprehensive Technical Review of 3-(3-Chloro-5-fluorophenyl)

- MilliporeSigma. (n.d.). 3-(Aminomethyl)-5-chloroaniline | 683740-35-4.

- Ossila. (n.d.). 3-Chloro-5-fluoroaniline | CAS 4863-91-6.

- BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-Chloro-5-(4-fluorophenyl)aniline Analogues.

- GSC Biological and Pharmaceutical Sciences. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)

- PubChem. (n.d.). 3-Chloro-5-methylaniline | C7H8ClN | CID 12475434.

- PubMed. (2014, November 13).

- MDPI. (2014, November 13).

- PubMed. (n.d.). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8)

- BenchChem. (2025). A Comparative Analysis of the Carcinogenic Potential of Chloroaniline Isomers.

- ResearchGate. (2025, November 24).

- BLD Pharmatech. (n.d.). 3-(Aminomethyl)-5-chloroaniline | 683740-35-4.

- Sigma-Aldrich. (n.d.). 2-(Aminomethyl)-5-chloroaniline | 67199-65-9.

- PMC. (2022, March 7). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 6. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]

- 7. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. scientifica.uk.com [scientifica.uk.com]

- 16. criver.com [criver.com]

An In-Depth Technical Guide to the Pharmacokinetics of 3-(Aminomethyl)-5-chloroaniline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic evaluation of 3-(aminomethyl)-5-chloroaniline derivatives, a chemical scaffold of interest in modern drug discovery. In the absence of extensive publicly available pharmacokinetic data for this specific class of compounds, this document serves as a predictive and methodological guide. It synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) to forecast the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these derivatives. Furthermore, it offers detailed, field-proven protocols for the essential in vitro and in vivo studies required to empirically determine their complete pharmacokinetic profile. This guide is structured to empower research and development teams to design and execute a robust, self-validating preclinical program, ensuring that critical pharmacokinetic questions are addressed with scientific rigor and efficiency.

Introduction: The 3-(Aminomethyl)-5-chloroaniline Scaffold

The 3-(aminomethyl)-5-chloroaniline core represents a versatile scaffold, combining the structural features of a chloroaniline and a benzylamine. The chloroaniline moiety is a common pharmacophore found in a range of bioactive molecules, while the aminomethyl group provides a key site for substitution and interaction with biological targets. The specific substitution pattern—a chlorine atom at the 5-position and an aminomethyl group at the 3-position—influences the molecule's physicochemical properties, such as its basicity (pKa) and lipophilicity (logP), which are fundamental drivers of its pharmacokinetic behavior.

A thorough understanding of the ADME properties of this class of compounds is paramount for any drug development program.[1] Early characterization of a compound's pharmacokinetic profile allows for the optimization of its structure to achieve desirable drug-like properties, such as sufficient oral bioavailability, appropriate half-life, and a predictable metabolic fate, thereby minimizing the risk of late-stage failures.[2]

Predicted Metabolic Pathways and Bioactivation

The metabolic fate of 3-(aminomethyl)-5-chloroaniline derivatives can be predicted by considering the known biotransformations of its constituent chloroaniline and benzylamine moieties. Metabolism is anticipated to be a primary route of clearance.

Metabolism of the Chloroaniline Core

The chloroaniline ring is susceptible to several metabolic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3]

-

N-Hydroxylation: This is a critical activation step. The amino group can be oxidized to form a reactive N-hydroxylamine metabolite. This intermediate can be further oxidized to a nitroso derivative. These reactive species are often implicated in the hematotoxicity (specifically methemoglobinemia) associated with aniline compounds, as they can redox cycle and oxidize hemoglobin.[3][4]

-

Ring Hydroxylation (C-Oxidation): Hydroxylation of the aromatic ring, typically at positions ortho or para to the amino group, is a common detoxification pathway. For the 3-amino-5-chloro-scaffold, hydroxylation could occur at the 2-, 4-, or 6-positions.

-

N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs). This is often a major metabolic route for anilines and is generally considered a detoxification pathway.[5]

-

Phase II Conjugation: The hydroxylated and N-acetylated metabolites can undergo further conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs) to form more polar, water-soluble compounds that are readily excreted in the urine and/or bile.[1][6]

Metabolism of the Aminomethyl Moiety

The aminomethyl group, analogous to a benzylamine structure, introduces additional metabolic possibilities.

-

Oxidative Deamination: Monoamine oxidases (MAOs) or other amine oxidases can catalyze the oxidation of the primary amine, leading to the formation of an aldehyde intermediate. This aldehyde can then be further oxidized to a carboxylic acid.

-

N-Conjugation: The primary amine of the aminomethyl group can also be a site for conjugation reactions.

-

Bioactivation to Reactive Intermediates: Studies on benzylamine have shown it can be metabolized to reactive intermediates, including the formation of formamide or carbamic acid metabolites that can form adducts with glutathione and other nucleophiles.[7] This suggests that the aminomethyl group could also be a source of bioactivation, warranting investigation.

The interplay between these pathways will determine the overall clearance rate, the profile of circulating metabolites, and the potential for toxicity.

Caption: Predicted metabolic pathways for 3-(aminomethyl)-5-chloroaniline derivatives.

In Vitro Pharmacokinetic Profiling: A Step-by-Step Guide

A tiered approach to in vitro ADME testing is essential for efficient drug discovery.[2] The following protocols describe the core assays required to characterize the pharmacokinetic properties of 3-(aminomethyl)-5-chloroaniline derivatives.

Aqueous Solubility

Causality: Solubility is a prerequisite for absorption. Poor aqueous solubility can be a major hurdle for oral drug development, leading to low and variable bioavailability.

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of the DMSO solutions to a 96-well clear-bottom plate containing aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be kept low (≤1%).

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to reach equilibrium.

-

Turbidity Measurement: Measure the absorbance at a wavelength of 620 nm using a plate reader. The point at which the absorbance increases significantly indicates the concentration at which the compound precipitates.

-

Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Membrane Permeability

Causality: The ability of a compound to cross the intestinal epithelium is a key determinant of its oral absorption. The Caco-2 cell monolayer is the industry-standard in vitro model for predicting human intestinal permeability.[8][9][10]

Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[11]

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-defined threshold (e.g., >600 Ω·cm²).[11] Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm tight junction integrity.

-

Dosing Solution Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Apical to Basolateral (A→B) Transport:

-

Basolateral to Apical (B→A) Transport:

-

In a separate set of wells, add the dosing solution to the B compartment and fresh buffer to the A compartment.

-

Incubate and sample as described for A→B transport.

-

-

Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

-

Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp).

-

Table 1: Interpretation of Caco-2 Permeability Data

| Papp (A→B) (x 10⁻⁶ cm/s) | Predicted Human Absorption |

|---|---|

| < 1 | Low (<30%) |

| 1 - 10 | Moderate (30-80%) |

| > 10 | High (>80%) |

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for distribution and clearance. High plasma protein binding can limit efficacy and affect the drug's pharmacokinetic profile. Equilibrium dialysis is the gold standard for measuring PPB.[12][13]

Protocol: Equilibrium Dialysis

-

Apparatus Setup: Use a 96-well equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane (typically 12-14 kDa MWCO).[14]

-

Compound Spiking: Spike pooled plasma (human, rat, etc.) with the test compound to a final concentration (e.g., 1 µM).

-

Loading the Device:

-

Add the spiked plasma to one chamber of each well (the plasma chamber).

-

Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the corresponding buffer chamber.[12]

-

-

Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-24 hours to allow the system to reach equilibrium.[12]

-

Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

-

Sample Analysis: Determine the concentration of the test compound in both the plasma and buffer aliquots using LC-MS/MS. To avoid matrix effects, it is common to "matrix-match" by adding blank plasma to the buffer samples and blank buffer to the plasma samples before protein precipitation.

-

Data Calculation:

-

Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

% Bound = (1 - fu) * 100

-

Metabolic Stability

Causality: The rate at which a compound is metabolized by liver enzymes is a primary determinant of its intrinsic clearance and half-life. The liver microsome stability assay is a high-throughput screen to assess Phase I metabolic liability.[2][6]

Protocol: Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer (pH 7.4).

-

Prepare a suspension of pooled liver microsomes (e.g., human, rat) at a concentration of 0.5 mg/mL in phosphate buffer.[15]

-

Prepare a solution of the NADPH cofactor (1 mM final concentration).[15]

-

-

Incubation:

-

Pre-warm the compound solution and microsome suspension at 37°C.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Include a control incubation without NADPH to assess non-CYP degradation.

-

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of cold acetonitrile containing an internal standard.[2][15]

-

Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

-

Data Analysis:

-

Plot the natural log of the % parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

-

Caption: Workflow for core in vitro pharmacokinetic profiling.

CYP450 Reaction Phenotyping

Causality: Identifying which specific CYP isozymes are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions (DDIs).[4][16][17]

Protocol: Recombinant Human CYP Isoforms

-

Incubation Setup: Incubate the test compound (at a concentration below its Km, e.g., 1 µM) separately with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[3]

-

Reaction Conditions: Each incubation should contain the specific CYP isoform, a buffer system, and be initiated with NADPH at 37°C.

-

Analysis: Measure the rate of disappearance of the parent compound over time using LC-MS/MS.

-

Data Interpretation: The isoforms that show the most significant depletion of the parent compound are identified as the primary metabolizing enzymes. This can be confirmed using selective chemical inhibitors in human liver microsomes.[4]

In Vivo Pharmacokinetic Evaluation

Causality: In vivo studies provide the definitive measure of a drug's behavior in a whole organism, integrating all ADME processes to determine key parameters like clearance, volume of distribution, half-life, and bioavailability.[18] Rodent models, particularly rats, are standard for early preclinical PK studies.[19][20][21]

Protocol: Rat Pharmacokinetic Study (Oral and Intravenous Dosing)

-

Animal Model: Use male Sprague-Dawley or Fischer 344 rats (n=3-5 per group). For intravenous (IV) dosing and serial blood sampling, animals should be surgically fitted with a cannula in the jugular or femoral vein.[18][20]

-

Formulation:

-

Oral (PO): Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) to the desired dose (e.g., 10 mg/kg).

-

Intravenous (IV): Formulate the compound in a sterile, isotonic solution (e.g., saline with a co-solvent like PEG400) for a lower dose (e.g., 1-2 mg/kg).

-

-

Dosing:

-

PO: Administer the dose via oral gavage.

-

IV: Administer as a bolus injection through the cannula.

-

-

Blood Sampling:

-

Collect serial blood samples (approx. 100-200 µL) at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[20]

-

Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the parent drug in rat plasma. This validation should adhere to FDA or equivalent regulatory guidance, assessing accuracy, precision, selectivity, stability, and linearity.[5][22][23]

-

Analyze the plasma samples to determine the drug concentration at each time point.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

-

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

| Parameter | Description | Importance |

|---|---|---|

| Cmax | Maximum observed plasma concentration | Related to efficacy and acute toxicity |

| Tmax | Time to reach Cmax | Indicates rate of absorption |

| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |

| t₁/₂ | Elimination half-life | Determines dosing interval |

| CL | Clearance | Volume of plasma cleared of drug per unit time |

| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues |

| F% | Absolute oral bioavailability | Fraction of oral dose reaching systemic circulation |

Caption: Experimental workflow for a rodent in vivo pharmacokinetic study.

Conclusion and Forward Look

The predicted metabolism, involving N-hydroxylation, acetylation, and potential bioactivation via the aminomethyl group, highlights the importance of thorough metabolite identification and safety assessment. By integrating data from solubility, permeability, protein binding, and metabolic stability assays, researchers can build a comprehensive ADME profile to guide structure-activity and structure-property relationships. Ultimately, well-designed in vivo rodent studies will provide the definitive pharmacokinetic parameters necessary to assess the viability of these compounds and inform their potential progression towards clinical development. This guide provides the foundational strategy and detailed methodologies to confidently navigate this critical path.

References

-

Wong, S., & Yan, Z. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. In Springer Protocols. [Link]

-

DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). European Commission Joint Research Centre. [Link]

-

Kassahun, K., Pearson, P. G., Tang, W., McIntosh, I., & Baillie, T. A. (2002). Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. Chemical research in toxicology, 15(9), 1147–1158. [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro-Global CRDMO, Rooted in Science. [Link]

-

Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

-

Wójcik-Pszczoła, K., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 29(22), 5017. [Link]

-

Creative Bioarray. (2026). A Complete Guide to CYP Reaction Phenotyping in 2026. Creative Bioarray. [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

-

Strelevitz, T. J., & Fancher, R. M. (2005). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current drug metabolism, 6(5), 403–413. [Link]

-

BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services. BioIVT. [Link]

-

Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

-

BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro-Global CRDMO, Rooted in Science. [Link]

-

S. U. (1998). IN VITRO METABOLIC FATE OF N-SUBSTITUTED DIBENZYLAMINES : INVESTIGATION OF BIOLOGICAL OXIDATION SITE ON NITROGEN COMPOUNDS WITH. FABAD Journal of Pharmaceutical Sciences, 23(3-4), 163-170. [Link]

-

Wernevik, J., Giordanetto, F., & H-G, H. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

MTTlab. (n.d.). Microsomal Stability Assay. MTTlab. [Link]

-

Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

-

Zientek, M., & Miller, G. (2021). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Springer Protocols. [Link]

-

Curlew Research. (2025). In-vitro plasma protein binding. protocols.io. [Link]

-

Xing, J., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1167. [Link]

-

Kirkpatrick, D. (1982). The metabolism of salicylidene benzylamine, a pro-drug for salicylate, in rats and dogs. Xenobiotica, 12(1), 31-40. [Link]

-

Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

-

Gumede, N. J., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Pharmaceuticals, 16(4), 543. [Link]

-

Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

-

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

-

White, R. E. (2008). Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay, 1(1), 1-22. [Link]

-

Kraft, P. L., Skipper, P. L., & Tannenbaum, S. R. (1980). In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat. Cancer research, 40(8 Pt 1), 2740–2742. [Link]

-

Mostafa, A. A., et al. (2026). Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. RSC advances, 16(15), 10001–10012. [Link]

-

Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

-

Sarkar, P., & Bag, A. (2025). Theoretical Investigation of Para-Substituted Aniline Based Dendritic Architecture: In-Silico ADMET, DFT, and Machine Learning Approach. ChemistrySelect, 10(40). [Link]

-